

In-Depth Technical Guide to the Crystal Structure of Antirhine

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Compound of Interest

Compound Name: *Antirhine*

Cat. No.: *B101062*

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Introduction

Antirhine is a pentacyclic indole alkaloid that belongs to the Corynanthe class of monoterpenoid indole alkaloids. Its complex molecular architecture, featuring multiple stereocenters, has made it a subject of interest in phytochemical research and synthetic organic chemistry. The precise three-dimensional arrangement of its atoms, determined through X-ray crystallography, is crucial for understanding its chemical reactivity, biological activity, and for guiding the development of potential therapeutic agents. This guide provides a detailed overview of the crystal structure of **Antirhine**, including its X-ray crystallography data and the experimental protocols used for its determination.

Crystal Structure and X-ray Crystallography Data of Antirhine Methiodide

The absolute configuration of **Antirhine** was definitively established through X-ray crystallographic analysis of its methiodide derivative. The quaternization of the tertiary nitrogen atom facilitates the formation of high-quality single crystals suitable for diffraction studies.

Crystallographic Data

The following table summarizes the key crystallographic data obtained for **Antirhine** methiodide.

Parameter	Value
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
Unit Cell Dimensions	
a	10.34 Å
b	12.65 Å
c	17.01 Å
Volume (V)	2223 Å ³
Molecules per Unit Cell (Z)	4
Calculated Density (D _c)	1.45 g/cm ³

Bond Lengths and Angles

The molecular geometry of **Antirhine** is characterized by specific bond lengths and angles that define its rigid pentacyclic framework. The tables below present a selection of key intramolecular distances and angles.

Selected Bond Lengths (Å)

Bond	Length (Å)
N(1)-C(2)	1.38
N(1)-C(7a)	1.39
N(4)-C(3)	1.52
N(4)-C(5)	1.53
N(4)-C(21)	1.51
C(15)-C(16)	1.54
C(16)-O(17)	1.44

Selected Bond Angles (°)

Angle	Value (°)
C(2)-N(1)-C(7a)	108.9
C(3)-N(4)-C(5)	111.2
C(3)-N(4)-C(21)	110.5
C(5)-N(4)-C(21)	109.8
N(1)-C(2)-C(3)	124.5
N(4)-C(3)-C(14)	112.1

Experimental Protocols

The determination of the crystal structure of **Antirhine** methiodide involves a series of well-defined experimental procedures.

Crystallization

Single crystals of **Antirhine** methiodide suitable for X-ray diffraction were grown by slow evaporation from a methanol solution. The process involves dissolving the purified **Antirhine** methiodide in a minimal amount of hot methanol and allowing the solvent to evaporate slowly at room temperature over several days.

X-ray Data Collection

A suitable single crystal was mounted on a goniometer head and placed in a stream of cold nitrogen gas (100 K) to minimize thermal vibrations and protect the crystal from radiation damage. X-ray diffraction data were collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$) and a detector. The data collection strategy typically involves a series of ω -scans to cover a significant portion of the reciprocal space.

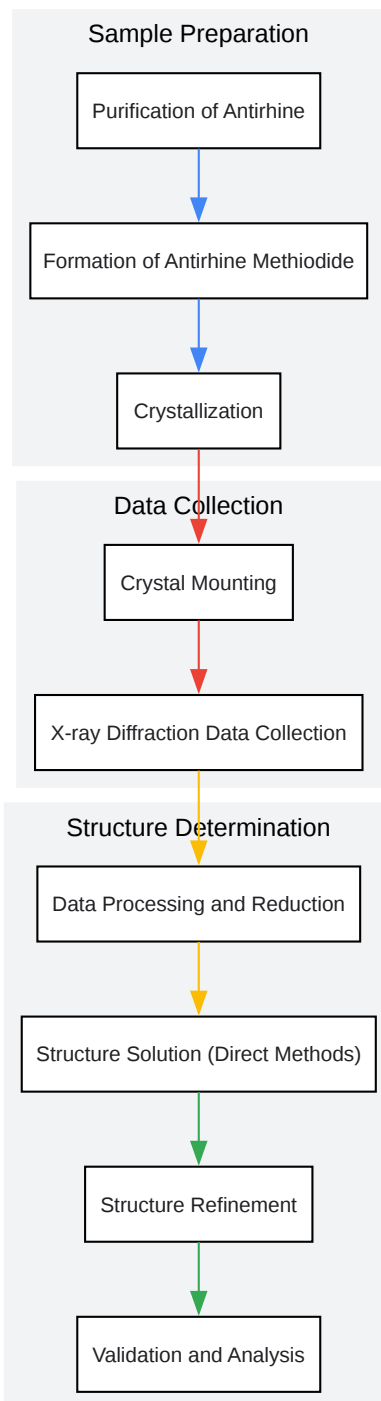
Structure Solution and Refinement

The collected diffraction data were processed to yield a set of structure factors. The crystal structure was solved using direct methods, which provide an initial electron density map. This map was then interpreted to locate the positions of the non-hydrogen atoms. The structural model was subsequently refined by full-matrix least-squares methods, minimizing the difference between the observed and calculated structure factors. Hydrogen atoms were typically placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the determination of a small molecule crystal structure using X-ray crystallography.

Experimental Workflow for Crystal Structure Determination

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Caption: A flowchart illustrating the key stages in the determination of the crystal structure of a small molecule like **Antirhine** methiodide.

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